Methyl 2-{[6-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate
Description
Methyl 2-{[6-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a 6-methyl group, a 2-thienyl moiety at position 2, and a methyl benzoate group linked via an amino bridge at position 3. This structure combines aromatic, heterocyclic, and ester functionalities, making it a candidate for diverse pharmacological and synthetic applications. The compound’s unique substituents—particularly the thienyl and benzoate groups—distinguish it from related derivatives and may influence its physicochemical properties and biological activity .
Properties
Molecular Formula |
C20H17N3O2S |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
methyl 2-[(6-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)amino]benzoate |
InChI |
InChI=1S/C20H17N3O2S/c1-13-9-10-17-22-18(16-8-5-11-26-16)19(23(17)12-13)21-15-7-4-3-6-14(15)20(24)25-2/h3-12,21H,1-2H3 |
InChI Key |
MSPVRHOEUVBIJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=C2NC3=CC=CC=C3C(=O)OC)C4=CC=CS4)C=C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 2-{[6-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a condensation reaction between 2-aminopyridine and an appropriate aldehyde or ketone.
Introduction of the thienyl group: This step involves the use of a thienyl-substituted reagent, such as 2-thiophenecarboxaldehyde, in a cyclization reaction.
Esterification: The final step involves the esterification of the resulting compound with methyl benzoate under acidic conditions to form the desired product.
Industrial production methods may involve the use of automated reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Methyl 2-{[6-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
Methyl 2-{[6-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-{[6-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine core is known to bind to various biological macromolecules, modulating their activity and leading to therapeutic effects. The thienyl group may enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Structural and Functional Analysis
Core Heterocycle Variations :
- The target compound and most analogs (e.g., methyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate) share the imidazo[1,2-a]pyridine core. However, (E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine () features a pyrimidine-fused core, which alters electronic properties and hydrogen-bonding capacity .
Substituent Effects: Thienyl vs. Aryl Groups: The 2-thienyl group in the target compound introduces sulfur-based electron-rich aromaticity, contrasting with the 4-methylphenyl group in zolpidem-related derivatives (). This may enhance π-π stacking interactions in biological targets . Amino Linkage vs. Ester/Acetate: The methyl benzoate group in the target compound provides steric bulk and esterase susceptibility, whereas acetate or acrylate esters () offer simpler metabolic pathways .
Synthetic Routes :
- The target compound’s synthesis likely involves multicomponent reactions (e.g., Groebke-Blackburn-Bienaymé reaction) or Schiff base formation, as seen in similar imidazo[1,2-a]pyridine derivatives ().
- Methyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate is synthesized via esterification of its carboxylic acid precursor ().
Biological Activity: Derivatives with 4-methylphenyl substituents (e.g., ) exhibit anti-inflammatory activity, with compounds like N-(3,5-bis(trifluoromethyl)benzyl)-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetamido)methyl)benzamide showing potency comparable to aspirin .
Physicochemical Properties :
- The methyl benzoate group in the target compound increases hydrophobicity (logP ~3.5 estimated) compared to amine or acetate derivatives.
- IR and NMR data for related compounds (e.g., ) suggest strong absorption bands for carbonyl (1675–1671 cm⁻¹) and aromatic C-H stretching (3011–3065 cm⁻¹), consistent with ester and heteroaromatic functionalities .
Biological Activity
Methyl 2-{[6-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.
Structural Overview
The compound comprises a benzoate moiety linked to an imidazo[1,2-a]pyridine derivative, which is further substituted with a thienyl group and a methyl group. This structural arrangement suggests diverse chemical reactivity and potential for various biological activities.
Biological Activities
Research indicates that compounds related to this compound exhibit several promising biological activities:
- Anticancer Activity : Imidazo[1,2-a]pyridine derivatives have shown efficacy in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Certain derivatives demonstrate significant antimicrobial activity against various pathogens.
- Neuroprotective Effects : Some compounds within this class have been associated with neuroprotective effects, making them candidates for treating neurodegenerative disorders.
Comparative Analysis of Related Compounds
The following table summarizes the structural features and biological activities of related compounds within the imidazo[1,2-a]pyridine family:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 4-(3-(4-hydroxyphenyl)imidazo[1,2-a]pyridin-3-yl)amino)benzoate | Hydroxyphenyl substitution | Anticancer |
| Methyl 4-(6-(methylsulfonyl)imidazo[1,2-a]pyridin-3-yl)amino)benzoate | Sulfonamide group | Antimicrobial |
| Methyl 4-(phenylimidazo[1,2-a]pyridin-3-yl)amino)benzoate | Phenyl substitution | Neuroprotective |
Understanding the mechanism of action of this compound is crucial for its pharmacological evaluation. Interaction studies suggest that it may act through multiple pathways:
- GABA(A) Receptor Modulation : Similar compounds have been identified as selective agonists for GABA(A) receptors, which play a key role in anxiety regulation and neuroprotection.
- Inhibition of Enzymatic Activity : Some derivatives have demonstrated inhibition of enzymes like COX and α-glucosidase, indicating potential anti-inflammatory and antidiabetic effects.
Case Studies
Several case studies highlight the therapeutic potential of imidazo[1,2-a]pyridine derivatives:
- Case Study 1 : A study evaluated the anticancer efficacy of a related compound in vitro against human cancer cell lines. Results showed significant inhibition of cell growth at micromolar concentrations.
- Case Study 2 : Research on antimicrobial activity demonstrated that derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics against resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
